5-Hydroxy Dantrolene Glucuronide is a significant metabolite of dantrolene, a direct-acting skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic spasticity. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of drugs in the body. The molecular formula for 5-Hydroxy Dantrolene Glucuronide is , with a molecular weight of approximately 504.404 g/mol .
The synthesis of 5-Hydroxy Dantrolene Glucuronide can be achieved through enzymatic glucuronidation, typically involving UDP-glucuronosyltransferases (UGTs). This process attaches glucuronic acid to the hydroxyl group on the 5-hydroxy dantrolene molecule, facilitating its elimination from the body.
The molecular structure of 5-Hydroxy Dantrolene Glucuronide includes multiple functional groups that contribute to its chemical behavior:
O[C@@H]1[C@@H](O)[C@@H](C[C@@H]([C@H]1O)C(=O)O)OC2N(\N=C\c3oc(cc3)c4ccc(cc4)[N+](=O)[O-])C(=O)NC2=O
5-Hydroxy Dantrolene Glucuronide participates in various biochemical reactions primarily related to drug metabolism:
These reactions are facilitated by specific enzymes (UGTs) that recognize and act upon the hydroxyl groups present in the structure. The kinetics of these reactions can vary based on substrate concentration and enzyme availability.
The mechanism of action for 5-Hydroxy Dantrolene Glucuronide involves:
Research indicates that dantrolene's efficacy in treating malignant hyperthermia is partly due to its conversion into metabolites like 5-Hydroxy Dantrolene Glucuronide, which maintain therapeutic effects while enhancing clearance from the body.
5-Hydroxy Dantrolene Glucuronide is primarily utilized in pharmacokinetic studies to understand the metabolism of dantrolene better. Its role as a metabolite helps researchers evaluate drug interactions and safety profiles in clinical settings. Additionally, it may serve as a biomarker for therapeutic monitoring in patients receiving dantrolene therapy for conditions like malignant hyperthermia or severe spasticity .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: